molecular formula C5H8N2Se B12536861 1H-Imidazole, 1-methyl-2-(methylseleno)- CAS No. 870554-45-3

1H-Imidazole, 1-methyl-2-(methylseleno)-

Katalognummer: B12536861
CAS-Nummer: 870554-45-3
Molekulargewicht: 175.10 g/mol
InChI-Schlüssel: RGBPPKJCRIIATI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole, 1-methyl-2-(methylseleno)- is a unique heterocyclic compound that features a selenium atom within its structure Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-methyl-2-(methylseleno)- typically involves the introduction of a methylseleno group into the imidazole ring. One common method includes the reaction of 1-methylimidazole with a methylseleno reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the methylseleno group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazole, 1-methyl-2-(methylseleno)- can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or other higher oxidation states.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The methylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1H-Imidazole, 1-methyl-2-(methylseleno)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of advanced materials, catalysts, and other industrial applications.

Wirkmechanismus

The mechanism of action of 1H-Imidazole, 1-methyl-2-(methylseleno)- involves its interaction with molecular targets and pathways. The selenium atom can participate in redox reactions, influencing the compound’s biological activity. The imidazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1H-Imidazole, 1-methyl-: Lacks the methylseleno group, resulting in different chemical and biological properties.

    1H-Imidazole, 2-methyl-: Substitution at a different position on the ring, leading to variations in reactivity and applications.

    1H-Imidazole, 1-methyl-2-(methylthio)-:

Uniqueness: 1H-Imidazole, 1-methyl-2-(methylseleno)- is unique due to the presence of the selenium atom, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents.

Eigenschaften

CAS-Nummer

870554-45-3

Molekularformel

C5H8N2Se

Molekulargewicht

175.10 g/mol

IUPAC-Name

1-methyl-2-methylselanylimidazole

InChI

InChI=1S/C5H8N2Se/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3

InChI-Schlüssel

RGBPPKJCRIIATI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1[Se]C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.